molecular formula C7H7N3O B1629259 (3H-Imidazo[4,5-c]pyridin-2-yl)methanol CAS No. 92381-62-9

(3H-Imidazo[4,5-c]pyridin-2-yl)methanol

Cat. No.: B1629259
CAS No.: 92381-62-9
M. Wt: 149.15 g/mol
InChI Key: ILSGRMBFKUPLSU-UHFFFAOYSA-N
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Description

(3H-Imidazo[4,5-c]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol typically involves the reaction of pyridine-2,3-diamine with lactic acid in the presence of a green solvent like PEG-400. This reaction yields 1-(3H-imidazo[4,5-b]pyridin-2-yl)ethanol, which can be further reacted with propargyl bromide to form 2-[1-(prop-2-yn-1-yloxy)ethyl]-3H-imidazo[4,5-b]pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient catalysts to increase yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3H-Imidazo[4,5-c]pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can have different functional groups attached to the imidazole or pyridine rings.

Scientific Research Applications

(3H-Imidazo[4,5-c]pyridin-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol involves its interaction with various molecular targets. For instance, as a GABA A receptor modulator, it enhances the inhibitory effects of GABA neurotransmitters in the central nervous system. This interaction can lead to sedative and anxiolytic effects . Additionally, its role as a proton pump inhibitor involves blocking the enzyme H+/K+ ATPase in the stomach lining, reducing gastric acid production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3H-Imidazo[4,5-c]pyridin-2-yl)methanol is unique due to its specific fusion of imidazole and pyridine rings, which imparts distinct electronic properties and biological activities. Its ability to act as a versatile scaffold for drug development and material science applications sets it apart from other similar compounds .

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-7-9-5-1-2-8-3-6(5)10-7/h1-3,11H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSGRMBFKUPLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632697
Record name (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92381-62-9
Record name (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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